

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzaldehyde

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Abstract

These application notes provide a detailed protocol for the synthesis of **5-Bromo-2-methoxybenzaldehyde**, a key building block in the development of pharmaceuticals and other complex organic molecules. While the direct bromination of 2-methoxybenzaldehyde presents challenges in achieving the desired regioselectivity, this document outlines a robust and reliable method via the ortho-formylation of 4-bromoanisole. This protocol, based on the Rieche formylation, offers a practical approach for obtaining the target compound with good yield and purity. Spectroscopic data for the characterization of **5-Bromo-2-methoxybenzaldehyde** are also provided for reference.

Introduction

5-Bromo-2-methoxybenzaldehyde is a versatile synthetic intermediate characterized by the presence of an aldehyde, a methoxy group, and a bromine atom on the benzene ring. This unique combination of functional groups allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the synthesis of various heterocyclic compounds and other complex molecular architectures with potential biological activity.

The synthesis of **5-Bromo-2-methoxybenzaldehyde** can be approached in different ways. However, the direct electrophilic bromination of 2-methoxybenzaldehyde often leads to a mixture of isomers due to the directing effects of the methoxy and aldehyde groups, making the

isolation of the desired 5-bromo isomer challenging. A more selective and higher-yielding approach is the ortho-formylation of 4-bromoanisole. This method introduces the aldehyde group at the position ortho to the methoxy group, directly yielding the desired product. This document details the Rieche formylation protocol for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **5-Bromo-2-methoxybenzaldehyde** from 4-bromoanisole and its characterization.

Parameter	Value	Reference
Starting Material	4-Bromoanisole	
Reagents	Dichloromethyl methyl ether, Titanium tetrachloride	[1]
Solvent	Dichloromethane	[1]
Reaction Temperature	0-10 °C	[1]
Reaction Time	90 minutes	[1]
Typical Yield	High	[1]
Product Purity	99%	[1]
Appearance	Light yellow crystalline powder	[1]
Melting Point	116-119 °C	[1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 10.45 (s, 1H, CHO), 7.80 (d, J = 8.0 Hz, 1H), 7.60 (d, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 3.87 (s, 3H, OCH ₃)	
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3	
IR (KBr, cm ⁻¹)	2924, 2852 (C-H), 1680 (C=O), 1595, 1475 (C=C), 1250 (C-O)	

Experimental Protocols

Synthesis of 5-Bromo-2-methoxybenzaldehyde via Rieche Formylation of 4-Bromoanisole[1]

This protocol describes the ortho-formylation of 4-bromoanisole using dichloromethyl methyl ether and titanium tetrachloride.

Materials:

- 4-Bromoanisole (1.0 eq)
- Titanium tetrachloride (TiCl_4) (2.0 eq)
- Dichloromethyl methyl ether (1.1 eq)
- Anhydrous Methylene chloride (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice bath
- Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromoanisole (1.0 eq) in anhydrous methylene chloride.
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Addition of Lewis Acid:** Add titanium tetrachloride (2.0 eq) dropwise to the cooled solution via the dropping funnel. Stir the mixture for 10 minutes at 0 °C.

- Addition of Formylating Agent: Add dichloromethyl methyl ether (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.
- Reaction: Stir the reaction mixture at 0-10 °C for 90 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by pouring it into an excess of a vigorously stirred, ice-cold saturated sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
- Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford **5-Bromo-2-methoxybenzaldehyde** as a light yellow crystalline powder.

Mandatory Visualization



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Caption: Workflow for the synthesis of **5-Bromo-2-methoxybenzaldehyde**.

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References

- 1. benchchem.com [benchchem.com]
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